![molecular formula C21H26FN5O2 B2878579 7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851939-36-1](/img/structure/B2878579.png)
7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione” is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving “7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione” are not available in the literature .Scientific Research Applications
Psychotropic Potential
Research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which share a structural relationship with the compound , has demonstrated potential psychotropic activity. Specifically, studies have focused on the development of novel compounds designed to interact with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing significant anxiolytic and antidepressant-like effects in animal models. This suggests the possibility of designing new ligands for these receptors by modifying the substituents in specific positions of the purine-2,6-dione structure, potentially leading to the development of new treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Effects
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has uncovered significant analgesic and anti-inflammatory properties. These compounds were shown to be more effective than reference drugs in animal models, indicating a promising avenue for the development of new analgesic and anti-inflammatory agents. The inhibition of phosphodiesterase activity by several of these compounds suggests a mechanism that could be explored further for therapeutic applications (Zygmunt et al., 2015).
Molecular and Crystal Structures
The study of the molecular and crystal structures of related compounds has provided insights into the interactions and bonding patterns that may contribute to their biological activity. For example, research into 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has highlighted the importance of hydrogen bonding and π-π stacking interactions in determining the stability and behavior of these compounds in crystalline form, which could have implications for their interaction with biological targets (Trilleras et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2/c1-14-7-6-10-26(11-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-8-4-5-9-16(15)22/h4-5,8-9,14H,6-7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCPBQLDHJSBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-fluorobenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione |
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